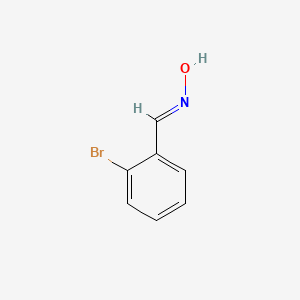

2-Bromobenzaldoxime

Beschreibung

Contextualizing 2-Bromobenzaldoxime within Aldoxime Chemistry

Aldoximes, a class of organic compounds featuring the functional group R-CH=N-OH, are versatile intermediates in organic synthesis. sci-hub.searabjchem.org They are commonly prepared through the condensation of an aldehyde with hydroxylamine (B1172632). sci-hub.se A key reaction of aldoximes is their dehydration to form nitriles, which are valuable precursors for amines, amides, and carboxylic acids. arabjchem.orgresearchgate.netsphinxsai.com This conversion avoids the use of toxic cyanide reagents and can be achieved using various chemical reagents or, more recently, through enzymatic processes. sci-hub.searabjchem.org

This compound, as a member of this family, embodies these characteristics. guidechem.com Its structure, consisting of a benzene (B151609) ring substituted with both a bromine atom and an aldoxime group at adjacent positions, makes it a valuable reagent. guidechem.com The aldoxime moiety can undergo characteristic reactions, such as dehydration to 2-bromobenzonitrile (B47965), a transformation that has been accomplished using reagents like tin(IV) chloride (SnCl₄) with a 92% yield. sphinxsai.com Furthermore, the oxime group can act as a directing group in catalyzed reactions, guiding the functionalization of the aromatic ring. nih.govnih.gov

Significance of Brominated Organic Compounds in Synthetic Chemistry and Materials Science

The presence of a bromine atom in an organic molecule, as in this compound, is of great importance in synthetic chemistry and materials science. fiveable.me Bromination is a fundamental reaction that introduces a bromine atom into a compound, often creating a versatile synthetic intermediate. fiveable.me The carbon-bromine bond can participate in a wide array of transformations, including nucleophilic substitution and cross-coupling reactions (e.g., Suzuki, Stille, and Heck reactions), which are pivotal for constructing more complex molecules. patsnap.com This makes brominated compounds key building blocks in the synthesis of pharmaceuticals and agrochemicals. fiveable.me

In the realm of materials science, brominated compounds have significant applications. A major use is in the production of brominated flame retardants (BFRs). youtube.comazom.com These substances are added to plastics, textiles, and electronics to enhance fire safety. youtube.comazom.combsef.com When exposed to heat, BFRs release bromine radicals that interfere with the chemical reactions of combustion in the gas phase, thereby slowing or preventing the spread of fire. bsef.com Additionally, derivatives of brominated compounds like bromobenzene (B47551) are utilized in liquid crystal displays (LCDs) and as materials for chemical sensors. patsnap.com

Overview of Research Trajectories for this compound

Current research on this compound primarily focuses on its utility as a synthetic intermediate and a substrate for enzymatic studies.

One significant research direction involves its use in palladium-catalyzed C-H activation and functionalization reactions. The oxime ether derivative of benzaldoxime (B1666162) can serve as a directing group, facilitating the selective introduction of a bromine atom at the ortho position of a benzene ring. nih.govsci-hub.se This methodology allows for the synthesis of various substituted 2-bromobenzaldehydes, which are themselves important synthetic precursors. nih.govacs.org For instance, a three-step sequence starting from a substituted benzaldehyde (B42025), proceeding through its O-methyloxime, allows for selective ortho-bromination, followed by deprotection to yield the desired 2-bromobenzaldehyde (B122850). nih.gov

Another key area of investigation is the conversion of this compound into 2-bromobenzonitrile. Researchers are exploring various methods for this dehydration reaction, moving beyond traditional, often harsh, chemical reagents towards more environmentally benign enzymatic approaches. sci-hub.sesphinxsai.com For example, a novel heme-containing aldoxime dehydratase (Oxd) from Pseudomonas putida F1 has been shown to efficiently catalyze the dehydration of this compound to its corresponding nitrile. sci-hub.seresearchgate.netnih.gov This enzymatic route is considered a safer and more robust production method, operating under mild conditions with water as the only byproduct. sci-hub.seresearchgate.net Such studies highlight the potential of this compound as a substrate for developing green-chemistry applications. sci-hub.seresearchgate.net

| Research Area | Description | Key Finding/Application | Source |

|---|---|---|---|

| Enzymatic Dehydration | Use as a substrate for aldoxime dehydratase (Oxd) enzymes. | Efficiently converted to 2-bromobenzonitrile by Oxd from Pseudomonas putida F1, demonstrating a cyanide-free route to nitriles. | sci-hub.seresearchgate.netnih.govx-mol.net |

| Chemical Synthesis | Dehydration to 2-bromobenzonitrile using chemical reagents. | Conversion achieved in 92% yield using SnCl₄ under solvent-free conditions. | sphinxsai.com |

| Directed C-H Activation | Use of its O-methyloxime derivative as a directing group in palladium-catalyzed reactions. | Enables the selective synthesis of substituted 2-bromobenzaldehydes from benzaldehydes. | nih.govresearchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(NE)-N-[(2-bromophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIRFUPZHPEKAE-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromobenzaldoxime and Its Derivatives

Conventional and Modern Approaches to Aldoxime Synthesis

The formation of an aldoxime is a fundamental step in the synthesis of 2-bromobenzaldoxime. This can be achieved through established condensation methods as well as through more contemporary, process-oriented routes.

The most common and traditional method for preparing aldoximes is the condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632). byjus.com This reaction, typically performed by refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride, often in the presence of a base like pyridine, is a foundational technique in organic synthesis. yccskarad.comijprajournal.com The reaction involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the corresponding oxime. byjus.com

This method is widely applicable to a variety of aldehydes, including those with both electron-donating and electron-withdrawing substituents, as well as heterocyclic aldehydes. yccskarad.com The use of aqueous media and catalysts like Hyamine® has been explored to develop more environmentally friendly procedures that can be carried out at ambient temperatures. yccskarad.comijprajournal.com Additionally, ultrasound irradiation has been shown to accelerate the condensation reaction, leading to higher yields in shorter reaction times under milder conditions. ajol.info

Beyond the direct condensation of aldehydes, alternative strategies for aldoxime synthesis have been developed to enhance efficiency and sustainability. One such approach is a one-pot process that combines hydroformylation of alkenes with the subsequent condensation of the in-situ generated aldehyde with aqueous hydroxylamine. rsc.org This method, utilizing a rhodium-based catalyst system, offers a direct route from simple alkenes to aldoximes, minimizing the need for isolation and purification of the intermediate aldehyde. rsc.org

Another innovative approach involves the use of biocatalysts. Aldoxime dehydratases (Oxds) are enzymes that can catalyze the dehydration of aldoximes to nitriles. researchgate.netnih.govnih.gov While the primary application is nitrile synthesis, the reverse reaction or the use of the aldoxime intermediate highlights the accessibility of aldoximes from aldehydes through enzymatic processes. nih.govchemistryviews.orgresearchgate.net These biocatalytic methods are advantageous due to their high selectivity, mild reaction conditions, and use of water as a solvent, aligning with the principles of green chemistry. nih.govnih.gov

Condensation of Hydroxylamine with Aldehydes and Ketones

Directed Ortho-Bromination Strategies

Achieving the specific 2-bromo substitution pattern on the benzaldoxime (B1666162) ring requires a regioselective bromination method. Directed ortho-metalation, particularly through palladium-catalyzed C-H activation, has emerged as a powerful tool for this purpose.

Palladium-catalyzed C-H activation is a key strategy for the selective functionalization of aromatic rings. researchgate.netacs.orgnih.gov This method allows for the direct introduction of a bromine atom at the ortho position of a substituted benzene (B151609) ring by using a directing group to guide the catalyst to the desired C-H bond. researchgate.net

In the synthesis of 2-bromobenzaldehyde (B122850) derivatives, the O-methyloxime group serves as an effective directing group. researchgate.netacs.orgnih.gov This group coordinates to the palladium catalyst, positioning it in close proximity to the ortho C-H bond of the benzene ring. This directed C-H activation facilitates the subsequent electrophilic bromination at that specific position, leading to high regioselectivity. researchgate.netacs.orgscispace.com The use of oxime ethers as directing groups is a recognized strategy in transition metal-catalyzed halogenation reactions. researchgate.net

Below is a table summarizing the yields of various substituted benzaldoximes from the corresponding aldehydes.

| Entry | R Group | Time (min) | Yield (%) |

| 1 | 4-OMe | 60 | 95 |

| 2 | 3-Cl | 50 | 88 |

| 3 | 4-Me | 60 | 95 |

| Table based on data from a study on the conversion of aldehydes into aldoximes. yccskarad.com |

The following table illustrates the results of the dehydration of various aldoximes to their corresponding nitriles using SnCl4, including this compound.

| Oxime | Nitrile | Yield (%) | Reaction Time (min) |

| 2-Chlorobenzaldoxime | 2-Chlorobenzonitrile | 83 | 44 |

| 3-Chlorobenzaldoxime | 3-Chlorobenzonitrile | 92 | 40 |

| 4-Chlorobenzaldoxime | 4-Chlorobenzonitrile | 89 | 40 |

| This compound | 2-Bromobenzonitrile (B47965) | 92 | 30 |

| Table adapted from a study on the conversion of aldoximes to nitriles. sphinxsai.com |

Role of O-Methyloxime as a Directing Group

Electrophilic Halogenating Reagents in Bromination

The synthesis of brominated benzaldoximes fundamentally relies on the electrophilic bromination of an aromatic ring. This can be achieved either by brominating benzaldehyde (B42025) followed by oximation, or by direct bromination of a benzaldoxime derivative. A variety of electrophilic halogenating reagents are employed for this purpose.

Traditionally, the electrophilic bromination of benzene and its derivatives is accomplished using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.orgchemguide.co.uk The catalyst polarizes the Br-Br bond, increasing the electrophilicity of one bromine atom and enabling it to attack the aromatic ring. libretexts.orgchemguide.co.uk Iron is often used as a precursor because it reacts with bromine to form the active catalyst, iron(III) bromide, in situ. chemguide.co.uk

More contemporary and specialized methods have been developed for targeted bromination. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of arenes, often activated by an acid or a Lewis base catalyst. mdpi.comorganic-chemistry.org For instance, mandelic acid can catalyze a highly regioselective aromatic bromination with NBS under aqueous conditions. organic-chemistry.org Oxidative systems, such as combining ammonium (B1175870) bromide with an oxidant like Oxone, provide a rapid and efficient method for the monobromination of various aromatic compounds. organic-chemistry.org

In the context of benzaldoxime derivatives, a highly selective method involves a palladium-catalyzed ortho-C-H activation. nih.govresearchgate.net In this approach, an O-methyloxime serves as a directing group, guiding the bromination specifically to the ortho position of the aromatic ring. nih.govresearchgate.net This reaction provides a pathway to synthesize substituted 2-bromobenzaldehydes from benzaldehydes in a three-step sequence. nih.gov

Table 1: Selected Electrophilic Brominating Reagents for Aromatic Compounds

| Reagent System | Catalyst/Conditions | Substrate Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| Br₂ | FeBr₃ or AlBr₃ | Benzene derivatives | Classic, powerful bromination | libretexts.org, chemguide.co.uk |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), 0 °C to 60 °C | Aromatic compounds | Selective bromination | mdpi.com |

| N-Bromosuccinimide (NBS) | Mandelic acid, aqueous | Aromatic compounds | Highly regioselective | organic-chemistry.org |

| Ammonium Bromide | Oxone (oxidant) | Aromatic compounds | Rapid, mild conditions | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Pd(OAc)₂ | O-Methylbenzaldoximes | Directed ortho-bromination | nih.gov, researchgate.net |

Mechanistic Investigations of Bromination Reactions

The mechanism of electrophilic aromatic bromination is a well-established, two-step process. libretexts.org

Formation of the Arenium Ion : In the initial, rate-determining step, the electrophile (e.g., a polarized bromine species, Br⁺) attacks the π-electron system of the benzene ring. libretexts.org This forms a resonance-stabilized carbocation known as an arenium ion, or a sigma (σ) complex. mdpi.comlibretexts.org This intermediate is non-aromatic.

Deprotonation : In the second, rapid step, a base removes a proton from the carbon atom that formed the new bond with the electrophile. libretexts.org This action restores the aromaticity of the ring, yielding the substituted product. libretexts.org In reactions catalyzed by Lewis acids like AlCl₃, the AlCl₄⁻ complex formed in the first stage acts as the base. chemguide.co.uk

The reaction between an aldehyde or ketone and hydroxylamine to form an oxime is also mechanistically understood. masterorganicchemistry.com It begins with the nucleophilic attack of hydroxylamine on the carbonyl carbon. nih.gov This is followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond of the oxime. masterorganicchemistry.comnih.gov Acid catalysis can accelerate this reaction, particularly the dehydration step. masterorganicchemistry.com

For the palladium-catalyzed ortho-bromination of O-methylbenzaldoximes, the mechanism leverages the oxime ether as a directing group. nih.govresearchgate.net The process is believed to involve the coordination of the palladium catalyst to the nitrogen atom of the oxime, which facilitates the activation and subsequent bromination of the C-H bond at the ortho position.

Enzymatic Synthesis of Aldoximes

Biocatalysis has emerged as a powerful and sustainable alternative for chemical synthesis. In the context of aldoxime chemistry, enzymes offer mild, selective, and environmentally friendly routes to nitrile production, where aldoximes serve as key intermediates.

Aldoxime Dehydratases (Oxds) in Nitrile Production and Aldoxime Intermediates

Aldoxime dehydratases (Oxds) are a unique class of heme-containing enzymes that catalyze the dehydration of aldoximes to produce the corresponding nitriles. nih.govpnas.orgresearchgate.net This reaction is notable because it proceeds efficiently even in the presence of water. pnas.org Unlike many heme enzymes that use oxygen or peroxides, Oxds directly bind the substrate to the heme iron. pnas.orgresearchgate.net

These enzymes are central to the "aldoxime-nitrile pathway" found in some microorganisms, which metabolize aldoximes into carboxylic acids via nitrile intermediates. ebi.ac.uk The discovery and characterization of various Oxds have opened new avenues for nitrile synthesis under mild conditions. researchgate.net An aldoxime dehydratase from Pseudomonas putida F1 (OxdF1) has been identified and shown to be particularly effective in converting a range of aromatic and heterocyclic aldoximes into nitriles. sci-hub.se This includes the efficient dehydration of this compound. researchgate.netsci-hub.se The catalytic mechanism involves the coordination of the aldoxime's nitrogen atom to the ferrous heme, which facilitates the elimination of water. researchgate.netsci-hub.se

Table 2: Substrate Scope of Recombinant Aldoxime Dehydratase from P. putida F1 (OxdF1)

| Substrate | Product | Relative Activity (%) |

|---|---|---|

| Benzaldehyde oxime | Benzonitrile | 100 |

| This compound | 2-Bromobenzonitrile | 148.9 |

| 2-Chlorobenzaldoxime | 2-Chlorobenzonitrile | 127.7 |

| 4-Chlorobenzaldoxime | 4-Chlorobenzonitrile | 134.0 |

| 2-Chloro-6-fluorobenzaldoxime | 2-Chloro-6-fluorobenzonitrile | 129.8 |

| Thiophene-2-carboxaldoxime | Thiophene-2-carbonitrile | 134.0 |

Data adapted from a study on the characterization of OxdF1, where the activity towards benzaldehyde oxime was set to 100%. sci-hub.se

Biocatalytic Approaches for Cyanide-Free Synthesis

A major advantage of using aldoxime dehydratases is that they enable cyanide-free routes to nitriles. nih.govresearchgate.net Traditional chemical methods for nitrile synthesis often rely on highly toxic cyanide reagents, such as in the Sandmeyer or Kolbe nitrile synthesis. sci-hub.se The biocatalytic dehydration of aldoximes offers a safer and more sustainable alternative. nih.govmdpi.com

These enzymatic reactions are typically performed under mild conditions, such as neutral pH and ambient temperatures, in aqueous systems. nih.govresearchgate.netnih.gov Researchers have successfully used recombinant Escherichia coli whole-cell catalysts expressing Oxd enzymes for these transformations. chemistryviews.org This approach has been applied to a broad range of aldoximes, demonstrating its potential for producing not only fine chemicals and pharmaceuticals but also bulk chemicals. nih.govresearchgate.netchemistryviews.org The combination of hydroformylation (to produce aldehydes from alkenes), oximation, and subsequent enzymatic dehydration represents a complete cyanide-free process for nitrile synthesis from simple starting materials. acs.org

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives, particularly isomers, of this compound follows established organic chemistry principles, primarily through the condensation of the corresponding substituted benzaldehyde with hydroxylamine.

Preparation of Related Halobenzaldoximes (e.g., 3-Bromobenzaldoxime, 4-Bromobenzaldoxime)

The synthesis of halobenzaldoximes such as 3-bromobenzaldoxime and 4-bromobenzaldoxime is straightforward. The most common method involves the reaction of the corresponding substituted benzaldehyde (3-bromobenzaldehyde or 4-bromobenzaldehyde) with hydroxylamine or its salt, hydroxylammonium chloride. researchgate.net This condensation reaction typically proceeds with good yields.

For example, 4-bromobenzaldoxime has been synthesized by reacting 4-bromobenzaldehyde (B125591) with hydroxylammonium chloride. researchgate.net Similarly, the preparation of 3-bromobenzaldoxime is a standard procedure, and the compound has been used as a substrate in reactions to form 3-bromobenzonitrile (B1265711) using reagents like triphenylphosphine (B44618) dibromide. arabjchem.org These aldoximes are valuable intermediates; for instance, this compound can be used in copper-catalyzed condensation reactions to form 3-hydroxyisoquinoline (B109430) N-oxides. thieme-connect.com

Table 3: Synthesis of Bromobenzaldoxime Isomers

| Compound | Starting Material | Key Reagents | Reference(s) |

|---|---|---|---|

| This compound | 2-Bromobenzaldehyde | Hydroxylamine | google.com, thieme-connect.com |

| 3-Bromobenzaldoxime | 3-Bromobenzaldehyde | Hydroxylamine, K₂CO₃, TPP, Br₂ | arabjchem.org |

| 4-Bromobenzaldoxime | 4-Bromobenzaldehyde | Hydroxylammonium chloride | researchgate.net, google.com |

Synthesis of Spiropiperidines as Lead Precursors

The synthesis of spiropiperidines, particularly 2-spiropiperidines, represents a significant area of research in medicinal chemistry due to their prevalence in natural products and their potential as scaffolds in drug discovery. These three-dimensional structures are of interest as lead precursors for novel therapeutic agents. A key synthetic strategy for accessing the 2-spiropiperidine core involves the [3+2] cycloaddition reaction of a nitrone with a suitable dipolarophile.

In this context, this compound can serve as a crucial starting material for the generation of a corresponding nitrone. The general approach involves the in-situ formation of a nitrone from this compound, which then undergoes an intramolecular or intermolecular cycloaddition to furnish the spirocyclic system.

One notable method for the formation of 2-spiropiperidines is through a [3+2] annulation process. Research by Padwa and colleagues has demonstrated a pathway to the 2-spiropiperidine core, which can be adapted for precursors like this compound. whiterose.ac.uk The methodology involves the reaction of an oxime with a diene, leading to the formation of cycloadducts. whiterose.ac.uk The oxime, in this case derived from this compound, would first be converted to a reactive nitrone intermediate. This nitrone then participates in a 1,3-dipolar cycloaddition with an appropriate alkene, which is part of a pre-existing carbocyclic ring, to form the spiro-fused piperidine (B6355638) ring system.

The reaction sequence can be generalized as follows:

Nitrone Formation: this compound is converted into a reactive nitrone species. This can be achieved through various methods, such as alkylation of the oxime followed by elimination, or by oxidation of the corresponding hydroxylamine.

[3+2] Cycloaddition: The generated nitrone, bearing the 2-bromophenyl substituent, undergoes a cycloaddition reaction with a dipolarophile. For the synthesis of spiropiperidines, the dipolarophile is typically an exocyclic or endocyclic double bond on a carbocyclic ring (e.g., cyclopentene (B43876) or cyclohexene (B86901) derivatives). This step creates the characteristic isoxazolidine (B1194047) ring fused at the spiro center.

Reductive Cleavage: The resulting spiro-isoxazolidine intermediate contains an N-O bond. Reductive cleavage of this bond, for instance using reagents like zinc in acetic acid or catalytic hydrogenation, opens the isoxazolidine ring to yield the final spiropiperidine derivative.

This synthetic strategy offers a versatile route to a variety of substituted 2-spiropiperidines, where the nature of the final product can be modified by the choice of the carbocyclic ketone and the substituents on the benzaldoxime precursor. The bromine atom on the aromatic ring of this compound is retained throughout the synthesis, providing a handle for further functionalization through cross-coupling reactions, which is a valuable feature in the generation of compound libraries for lead optimization in drug discovery.

The following table summarizes the key transformations in the synthesis of a hypothetical spiropiperidine from this compound, based on analogous reactions.

| Step | Reactants | Reagents and Conditions | Intermediate/Product | General Yield Range (%) |

| 1 | This compound, Alkylating Agent | Base (e.g., NaH), Solvent (e.g., THF) | N-Alkyl nitrone | 85-95 |

| 2 | N-Alkyl nitrone, Cyclopentenyl derivative | Heat or Lewis Acid Catalyst | Spiro[cyclopentane-isoxazolidine] | 60-80 |

| 3 | Spiro[cyclopentane-isoxazolidine] | Reducing Agent (e.g., Zn/AcOH) | 2-Spiropiperidine derivative | 70-90 |

Chemical Reactivity and Transformation Pathways of 2 Bromobenzaldoxime

Conversion to Carbonyl Compounds (Deoximation)

Deoximation is a crucial reaction for the regeneration of carbonyl compounds from oximes, which are often used as protective groups for aldehydes and ketones. statperson.com This transformation can be achieved through various methods, including oxidative cleavage of the carbon-nitrogen double bond.

Oxidative Cleavage of C=N Bonds

The cleavage of the C=N bond in oximes to yield carbonyl compounds is a significant transformation in organic synthesis. researchgate.net A variety of oxidative methods have been developed to achieve this. For instance, silica-supported manganese dioxide (MnO2) under microwave irradiation has been shown to be an effective reagent for the deoximation of 2-bromobenzaldoxime, converting it to 2-bromobenzaldehyde (B122850) with a 78% yield. This solid-state method is noted for its efficiency and the reusability of the reagent.

Other oxidative reagents are also widely employed for this transformation. Gaseous nitrogen dioxide has been reported as a powerful agent for the oxidative deprotection of oximes, often resulting in high to quantitative yields in a solvent-free manner. sciforum.net Similarly, reagents like N-bromosuccinimide (NBS) and N-bromophthalimide (NBPI) are used, frequently under microwave irradiation, to facilitate rapid and high-yield conversion of oximes to their corresponding aldehydes and ketones. statperson.comscielo.br Zirconium hydroxide (B78521) chromate (B82759) represents another efficient oxidizing agent for this purpose, operating under mild conditions in acetonitrile (B52724). scispace.com The general principle involves the oxidation of the oxime moiety, leading to the collapse of the intermediate and release of the carbonyl compound. researchgate.net

Table 1: Oxidative Deoximation of this compound

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Silica supported MnO₂ | Microwave | 2-Bromobenzaldehyde | 78 |

Catalyst-Free and Photo-Induced Aerobic Cleavage Mechanisms

Recent advancements in green chemistry have led to the development of catalyst-free and photo-induced methods for the aerobic cleavage of C=N bonds. researchgate.net This approach utilizes atmospheric oxygen as a sustainable and environmentally benign oxidant, avoiding the need for stoichiometric metal or organic oxidants. researchgate.netrsc.org The reaction is typically initiated by visible light, which promotes the cleavage of the C=N bond in substrates like oximes and hydrazones to furnish a diverse range of carbonyl compounds. researchgate.net This methodology is characterized by its mild reaction conditions and broad substrate applicability. researchgate.net While specific examples involving this compound are not prominently detailed in this specific context, the general mechanism provides a promising and eco-friendly alternative to traditional oxidative methods.

Regeneration of Aldehydes from Oximes

The regeneration of aldehydes from aldoximes is a cornerstone of protecting group chemistry. scielo.br Oximes are stable, crystalline derivatives that facilitate the purification and characterization of carbonyl compounds. statperson.com Their reconversion to the parent aldehyde must be efficient and mild to avoid degradation of other functional groups within the molecule.

A wide array of reagents has been developed for this purpose. Besides the oxidative methods mentioned previously, other systems like trimethylchlorosilane-dimethylsulfoxide (TMCS-DMSO) in acetonitrile offer a mild and efficient route for regenerating carbonyls from their oxime derivatives. tandfonline.com Many modern protocols for deoximation aim to overcome the limitations of older methods, which often required harsh acidic conditions or produced unwanted byproducts. sciforum.nettandfonline.com The development of methods using microwave irradiation, for example with N-bromosuccinimide or N-bromophthalimide, has significantly reduced reaction times and improved yields and chemoselectivity, preventing the over-oxidation of the resulting aldehyde to a carboxylic acid. statperson.comscielo.br

Table 2: General Reagents for Aldehyde Regeneration from Oximes

| Reagent/System | Key Features | Reference |

|---|---|---|

| N-Bromosuccinimide (NBS) | Microwave irradiation, short reaction times, high chemoselectivity | statperson.com |

| N-Bromophthalimide (NBPI) | Microwave irradiation, good yields for sterically hindered oximes | scielo.br |

| Gaseous Nitrogen Dioxide (NO₂) | Solvent-free, rapid, quantitative yields, no over-oxidation | sciforum.net |

| Zirconium hydroxide chromate | Mild conditions, high yields, stable reagent | scispace.com |

| Trimethylchlorosilane-Dimethylsulfoxide (TMCS-DMSO) | Mild, efficient, suitable for various oximes | tandfonline.com |

Dehydration to Aromatic Nitriles

The dehydration of aldoximes presents a direct and atom-economical route to nitriles, with water as the only byproduct. sci-hub.se This transformation is particularly valuable for the synthesis of aromatic nitriles, which are important intermediates in the pharmaceutical and fine chemical industries. nih.gov

Enzymatic Dehydration by Aldoxime Dehydratases (Oxds)

A green and robust alternative to chemical dehydration is the use of enzymes. researchgate.net Aldoxime dehydratases (Oxds) are a unique class of heme-containing enzymes that catalyze the dehydration of aldoximes to the corresponding nitriles in an aqueous environment. sci-hub.seebi.ac.ukresearchgate.net The Oxd from Pseudomonas putida F1 (OxdF1) has been shown to efficiently convert a range of aromatic aldoximes, including this compound, into their respective nitriles. sci-hub.senih.govx-mol.net The reaction mechanism is notable as the aldoxime substrate binds directly to the ferrous heme iron, which acts as the catalytic site. sci-hub.seebi.ac.uk This enzymatic pathway represents a cyanide-free and environmentally safe method for the production of aromatic nitriles under mild conditions, with an optimal pH of 7.0 and temperature of 35 °C for the OxdF1 enzyme. sci-hub.senih.gov

Table 3: Enzymatic Dehydration of this compound

| Enzyme | Source Organism | Product | Key Feature | Reference |

|---|---|---|---|---|

| Aldoxime Dehydratase (OxdF1) | Pseudomonas putida F1 | 2-Bromobenzonitrile (B47965) | Efficiently dehydrates aromatic aldoximes in aqueous medium | sci-hub.senih.govx-mol.net |

Chemical Dehydrating Agents (e.g., POCl₃, P₂O₅, SnCl₄)

A variety of chemical reagents are effective for the dehydration of aldoximes. Strong dehydrating agents and transition metal catalysts such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and tin(IV) chloride (SnCl₄) are commonly employed. sci-hub.sechemistrysteps.comchemistryscore.com

Tin(IV) Chloride (SnCl₄): This reagent has been successfully used for the solvent-free conversion of various aldoximes to nitriles. sphinxsai.comresearchgate.net In the case of this compound, treatment with SnCl₄ provides 2-bromobenzonitrile in a high yield of 92%. sphinxsai.com The reaction is efficient and proceeds under mild conditions. researchgate.net

Phosphorus Pentoxide (P₂O₅): P₂O₅ is a powerful dehydrating agent capable of converting primary amides and aldoximes into nitriles. chemistryscore.comstackexchange.comsmc-global.com It facilitates the removal of a water molecule to generate the cyano group. chemistryscore.com

Phosphorus Oxychloride (POCl₃): POCl₃ is another widely used reagent for dehydration reactions, including the conversion of alcohols to alkenes and aldoximes to nitriles. sci-hub.sepearson.comresearchgate.net It serves as an effective agent to achieve this transformation under relatively mild conditions. chemistrysteps.com

Table 4: Chemical Dehydration of this compound

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| SnCl₄ (Stannic Chloride) | Solvent-free, 30 min | 2-Bromobenzonitrile | 92 | sphinxsai.com |

Table of Mentioned Chemical Compounds

Applications in Cyanide-Free Nitrile Synthesis

The conversion of aldoximes to nitriles is a fundamental transformation in organic synthesis. This compound serves as a key substrate in the development of cyanide-free methods for producing 2-bromobenzonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries. libretexts.org Traditional methods for nitrile synthesis often rely on highly toxic cyanating agents, prompting the search for safer and more sustainable alternatives. harvard.edu The dehydration of this compound represents a robust, atom-economical approach where water is the only byproduct. chemsrc.com

Recent research has focused on both chemical and enzymatic methods to achieve this transformation efficiently. A variety of chemical reagents have been shown to dehydrate this compound under mild conditions. For instance, the use of stannic chloride (SnCl₄) in a solvent-free system provides 2-bromobenzonitrile in high yield. researchgate.net Similarly, triphenylphosphine (B44618) dibromide has been employed as an effective dehydrating agent in acetonitrile at room temperature. libretexts.org Other methods utilize reagents such as trichloroacetylchloride-triethylamine, phosphorus pentoxide, and acetic anhydride. libretexts.orgchemsrc.com

A particularly promising area of development is the use of biocatalysts. Aldoxime dehydratases (Oxd) have emerged as powerful enzymes for nitrile synthesis in aqueous environments, avoiding harsh chemicals and organic solvents. wikipedia.org A novel heme-containing aldoxime dehydratase, OxdF1, isolated from Pseudomonas putida F1, has been shown to efficiently catalyze the dehydration of various aromatic aldoximes, including this compound. chemsrc.comfx361.cc The reaction proceeds under mild conditions of pH 7.0 and 35°C, highlighting its potential for industrial applications in green chemistry. fx361.ccmt.com This enzymatic route offers a safe and robust alternative to classical methods that require stoichiometric metal cyanides or corrosive reagents. chemsrc.com

Table 1: Comparison of Methods for Cyanide-Free Synthesis of 2-Bromobenzonitrile from this compound

| Method/Reagent | Catalyst/Conditions | Yield (%) | Reference |

| Enzymatic Dehydration | Aldoxime Dehydratase (OxdF1) | Efficient Conversion | chemsrc.comfx361.cc |

| Chemical Dehydration | SnCl₄ (Stannic Chloride) | 92 | researchgate.net |

| Chemical Dehydration | Triphenylphosphine Dibromide | High | libretexts.org |

| Chemical Dehydration | Acid Salts (e.g., Sodium Bisulfate) | High | libretexts.org |

Reactions Involving the Bromine Moiety

The bromine atom attached to the aromatic ring of this compound is a versatile functional group, enabling a variety of transformations that are central to modern synthetic chemistry. Its presence allows for the formation of new carbon-carbon and carbon-heteroatom bonds through several distinct reaction pathways.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.orglibretexts.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.orgwikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, the bromine atom serves as a good leaving group. The aldoxime group (-CH=NOH) is generally considered to be electron-withdrawing, which helps to reduce the electron density of the aromatic ring and makes it more susceptible to nucleophilic attack. libretexts.org Therefore, this compound can theoretically undergo SNAr reactions where the bromine atom is replaced by various nucleophiles, such as alkoxides, amines, or thiolates. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the bromine, forming the stabilized Meisenheimer intermediate, followed by the expulsion of the bromide ion to restore aromaticity. wikipedia.org While the principle is well-established, specific, extensively documented examples of SNAr reactions on this compound itself are not widespread in the reviewed literature.

Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org this compound, as an aryl bromide, is an excellent substrate for a range of these transformations, including the Suzuki, Heck, and Sonogashira reactions. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.org this compound can react with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives, respectively. This method is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. libretexts.orgharvard.edumt.com

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org Using a palladium catalyst, this compound can be coupled with alkenes like styrene (B11656) or acrylates, leading to the formation of stilbene (B7821643) or cinnamate (B1238496) derivatives containing the oxime functionality. organic-chemistry.orgyoutube.com

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org this compound can be coupled with various alkynes to synthesize 2-alkynylbenzaldoxime derivatives, which are versatile intermediates for further transformations. organic-chemistry.orglibretexts.org

Table 2: Overview of Potential Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond | Reference |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst, Base | C(sp²)-C(sp²) | wikipedia.org |

| Heck-Mizoroki | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) | wikipedia.org |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | wikipedia.org |

Role as a Precursor for Aryl Halides in Palladium-Catalyzed Reactions

The oxime functionality in this compound plays a dual role. Not only does it participate in its own chemical transformations, but it can also serve as a directing group in the synthesis of the aryl halide itself. In a palladium-catalyzed C-H activation strategy, an O-methyloxime derived from a simple benzaldehyde (B42025) can direct the selective bromination to the ortho position. organic-chemistry.org This makes the oxime group instrumental in creating the specific 2-bromo-substituted aromatic scaffold from more readily available starting materials.

Once synthesized, this compound serves as a key aryl halide precursor for the entire suite of palladium-catalyzed cross-coupling reactions. The fundamental mechanism of these reactions begins with the oxidative addition of the aryl bromide's C-Br bond to a low-valent palladium(0) catalyst. This step forms a Pd(II) intermediate, which is the cornerstone of the catalytic cycle. The stability and reactivity of this intermediate are crucial for the success of the subsequent transmetalation and reductive elimination steps that ultimately form the desired product and regenerate the Pd(0) catalyst. libretexts.org

Cyclization and Heterocycle Formation

The strategic placement of the bromine and aldoxime functionalities on the same aromatic ring makes this compound a valuable precursor for the synthesis of various heterocyclic systems. Cyclization can occur either intramolecularly or through reactions with external reagents.

Reactions with Dinucleophiles

This compound is capable of reacting with dinucleophilic reagents to construct new heterocyclic rings. One documented example is the copper-catalyzed condensation with β-dicarbonyl compounds. fx361.cc In this type of reaction, the 1,3-dicarbonyl compound acts as a dinucleophile, participating in a cascade process that can lead to the formation of complex fused ring systems.

Furthermore, this compound can undergo intramolecular cyclization to form 1,2-benzisoxazole (B1199462). In this transformation, the oxygen atom of the oxime acts as an internal nucleophile, attacking the carbon atom bearing the bromine atom in a process facilitated by a base. This intramolecular SNAr-type reaction results in the formation of the five-membered isoxazole (B147169) ring fused to the benzene (B151609) ring. chim.it The synthesis of the 1,2-benzisoxazole core is of significant interest as this motif is present in numerous pharmacologically active compounds. chim.itnih.gov

Formation of Isoxazoles and Isoxazolines

The transformation of this compound into isoxazole and isoxazoline (B3343090) heterocycles is a significant pathway in organic synthesis. This process primarily hinges on the in-situ generation of 2-bromobenzonitrile oxide, a highly reactive 1,3-dipole. The subsequent [3+2] cycloaddition of this intermediate with an appropriate dipolarophile, such as an alkyne or an alkene, yields the desired five-membered heterocyclic ring.

The generation of the crucial nitrile oxide intermediate from this compound can be accomplished through several methods. A common approach involves the halogenation of the oxime to form a hydroximoyl halide, which is then treated with a base to eliminate hydrogen halide. For instance, this compound can be treated with N-chlorosuccinimide (NCS) in a solvent like N,N-dimethylformamide (DMF) to produce the corresponding 2-bromobenzohydroximoyl chloride. patsnap.com This intermediate readily undergoes dehydrochlorination in the presence of a mild base to form 2-bromobenzonitrile oxide.

Alternatively, direct oxidation of the aldoxime can generate the nitrile oxide. Reagents such as tert-butyl hypoiodite (B1233010) (t-BuOI), formed in situ from tert-butyl hypochlorite (B82951) (t-BuOCl) and sodium iodide (NaI), have proven effective for this transformation under mild conditions. organic-chemistry.org Hypervalent iodine reagents, like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent), are also employed to facilitate the oxidation of aldoximes to nitrile oxides without the need for a base or metal catalyst. organic-chemistry.org

Once generated, the 2-bromobenzonitrile oxide is immediately trapped by a dipolarophile. The reaction with an alkene leads to the formation of a 3-(2-bromophenyl)-substituted 2-isoxazoline ring. If an alkyne is used as the trapping agent, a fully aromatic 3-(2-bromophenyl)-isoxazole is produced. organic-chemistry.orgeresearchco.com The regioselectivity of this cycloaddition is a key aspect, typically resulting in the 3,5-disubstituted isoxazole regioisomer. eresearchco.com

Table 1: Synthesis of Isoxazoles and Isoxazolines from Aldoximes

| Starting Aldoxime | Reagents for Nitrile Oxide Generation | Dipolarophile | Product Type | Reference |

|---|---|---|---|---|

| This compound | N-Chlorosuccinimide (NCS), then base | 1-Dimethylamino-2-nitroethylene | 3-(2-Bromophenyl)-4-nitroisoxazole | patsnap.com |

| Generic Aldoximes | tert-Butyl hypoiodite (t-BuOI) | Alkenes or Alkynes | Isoxazolines or Isoxazoles | organic-chemistry.org |

| Generic Aldoximes | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Styrene, Acrylonitrile | Isoxazoline derivatives | organic-chemistry.org |

| Generic Aldoximes | Copper Sulfate, Sodium Ascorbate | Substituted Propargyl Esters | 3,5-Regioisomer Isoxazoles | eresearchco.com |

Synthesis of Quinazolines from 2-Bromobenzaldehydes

While structurally related to this compound, 2-bromobenzaldehyde serves as a more direct and widely used precursor for the synthesis of quinazoline (B50416) derivatives. These syntheses often involve multi-component, metal-catalyzed cascade reactions that efficiently construct the quinazoline core.

A prominent strategy is the copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, an amine, and a nitrogen source. For example, the reaction between 2-bromobenzaldehydes, benzylamines, and sodium azide (B81097), catalyzed by a Cu(I)/L-proline system, yields variously substituted quinazolines. frontiersin.org This process involves the initial formation of an imine from the aldehyde and the benzylamine, followed by a copper-catalyzed C-N coupling with the azide and subsequent cyclization. Another variation utilizes a heterogeneous copper oxide nanoparticle catalyst (CuO@C) for a one-pot reaction of 2-bromobenzaldehydes, primary amines, and sodium azide in a green solvent like PEG-400. acs.org

Copper catalysts are also effective in tandem reactions that lead to more complex, fused quinazoline systems. A one-pot reaction of 2-bromobenzaldehydes with 5-aminopyrazoles, catalyzed by copper, proceeds through imine formation followed by an Ullmann-type coupling to produce pyrazolo[1,5-a]quinazolines in moderate to good yields. nih.gov

Palladium catalysis offers another powerful route. A one-pot, three-component cascade reaction of 2-bromobenzaldehydes, 2-aminobenzamides, and carbon monoxide (at atmospheric pressure) is catalyzed by palladium. rsc.org This sequence involves an initial cyclocondensation to form a 2,3-dihydroquinazolin-4(1H)-one, which then undergoes a palladium-catalyzed cyclocarbonylation, constructing two new rings and four new bonds in a single operation to yield complex isoindolo[2,1-a]quinazoline-diones. rsc.org

Table 2: Selected Methods for Quinazoline Synthesis from 2-Bromobenzaldehydes

| Reactants | Catalyst/Reagents | Solvent/Temp | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromobenzaldehydes, Benzylamines, NaN3 | Cu(I)/L-proline | DMSO, 80°C | Quinazolines | 36-82% | frontiersin.org |

| 2-Bromobenzaldehydes, Amines, NaN3 | CuO@C (heterogeneous) | PEG-400 | Quinazolines | Good to Excellent | acs.org |

| 2-Bromobenzaldehydes, 5-Aminopyrazoles | Copper catalyst, K2CO3 | 110°C | Pyrazolo[1,5-a]quinazolines | 41-79% | nih.gov |

| 2-Bromobenzaldehydes, 2-Aminobenzamides, CO | Palladium catalyst | Atmospheric Pressure | Isoindolo[2,1-a]quinazoline-diones | Not specified | rsc.org |

| 2-Bromobenzaldehydes, Amidines | Recyclable catalyst | Green solvent | Functionalized Quinazolines | 81-96% | nih.gov |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. organicchemistrydata.org It provides detailed information about the carbon skeleton and the connectivity of atoms within a molecule. bhu.ac.inox.ac.uk

¹H NMR and ¹³C NMR Spectral Analysis for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the structure of 2-bromobenzaldoxime.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. youtube.com The chemical shifts in a ¹H NMR spectrum typically range from 0 to 13 ppm. youtube.com Aromatic protons, like those in this compound, generally appear in the downfield region of the spectrum. The integration of the signals corresponds to the number of protons responsible for that signal. youtube.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule. bhu.ac.in The chemical shift range for ¹³C NMR is much wider than for ¹H NMR, typically spanning from 0 to 220 ppm. bhu.ac.inyoutube.com Unlike ¹H NMR, integration of ¹³C signals is not typically performed as it does not reliably quantify the number of carbon atoms. youtube.com Most ¹³C NMR spectra are acquired in a proton-decoupled mode, resulting in singlets for each carbon and simplifying the spectrum by removing C-H coupling. bhu.ac.inyoutube.com

The following table summarizes the expected chemical shifts for this compound:

| ¹H NMR | Chemical Shift (ppm) | ¹³C NMR | Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | Aromatic C-Br | ~120 |

| Aldoxime CH | ~8.2 | Aromatic CH | 125 - 150 chemguide.co.uk |

| Oxime OH | Variable | Aldoxime C=N | ~150 |

Data is estimated based on typical chemical shift ranges for similar functional groups.

Conformational Analysis via NMR

NMR spectroscopy is also instrumental in studying the conformational dynamics of molecules. auremn.org.br For molecules like this compound, which can exist in different spatial arrangements or conformations, NMR can provide insights into the preferred structures and the energy barriers between them. The presence of substituents can lead to restricted rotation around single bonds, resulting in distinct sets of NMR signals for each conformer. researchgate.net Variable temperature NMR experiments can be employed to study the interconversion between these conformers. researchgate.net At lower temperatures, the interconversion may be slow enough on the NMR timescale to observe separate signals for each conformer, while at higher temperatures, these signals may coalesce into a single averaged peak. bhu.ac.in

Mass Spectrometry (MS)

Mass spectrometry is a technique that provides information about the molecular weight and molecular formula of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a crucial technique for the unambiguous determination of a compound's molecular formula. utexas.edu Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass of an ion with very high accuracy, typically to four or more decimal places. docbrown.infothermofisher.com This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. utexas.edu For this compound (C₇H₆BrNO), HRMS would be used to confirm its exact mass, distinguishing it from other potential isobaric compounds.

Fragmentation Patterns and Isotopic Abundance

In a mass spectrometer, molecules are ionized to form a molecular ion (M+), which can then break down into smaller, charged fragments. libretexts.orgchemguide.co.uk The pattern of these fragments provides a "fingerprint" that can help identify the molecule's structure. libretexts.org

A key feature in the mass spectrum of this compound is the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.5% and 49.5%, respectively). docbrown.infoyoutube.comchemguide.co.uk This results in a characteristic M+ and M+2 pattern for the molecular ion and any bromine-containing fragments, where two peaks of nearly equal intensity are separated by two mass-to-charge (m/z) units. docbrown.infoyoutube.comchemguide.co.uksavemyexams.com

Major fragmentation pathways for aromatic aldoximes often involve the loss of small, stable molecules such as H₂O, HO•, and HCN from the molecular ion. capes.gov.br For halogen-substituted benzaldoximes, additional fragmentation pathways, including the elimination of HCNO and H₂CNO, can be observed. capes.gov.br

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. vscht.cz It works on the principle that different chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. vscht.cz

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| O-H (oxime) | 3200-3600 | Broad and strong core.ac.uk |

| Aromatic C-H | 3000-3100 | Weak to medium libretexts.org |

| C=N (oxime) | ~1650 | Medium |

| Aromatic C=C | 1400-1600 | Medium to weak, multiple bands vscht.cz |

| C-Br | 500-700 | Medium to strong |

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is indicative of the O-H group of the oxime. The C=N stretching vibration of the oxime is expected to appear around 1650 cm⁻¹. The aromatic ring will show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.czlibretexts.org The C-Br stretching frequency typically appears in the lower wavenumber region of the spectrum.

X-ray Diffraction Studies for Solid-State Structure

No published single-crystal X-ray diffraction studies for this compound were found. Consequently, definitive data on its crystal structure, unit cell parameters, and specific intermolecular interactions are not available.

Crystal Structure Determination and Unit Cell Parameters

There are no available crystallographic data in the scientific literature or structural databases for this compound. Therefore, its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ) remain undetermined.

While data for related compounds, such as the isomeric (Z)-p-bromobenzaldehyde oxime (the para-isomer), do exist, these cannot be extrapolated to accurately describe the ortho-isomer due to differing molecular packing and intermolecular forces. nih.gov

Analysis of Intermolecular Interactions

Without a determined crystal structure, a specific analysis of the intermolecular interactions in solid this compound cannot be performed. However, based on its molecular structure, several types of interactions could be anticipated to play a role in its crystal packing. These include:

Hydrogen Bonding: The oxime group (-N-OH) provides a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the nitrogen and oxygen lone pairs), which would likely form significant O-H···N or O-H···O hydrogen bonds, a dominant interaction in the crystal packing of many oximes. scirp.orgmdpi.com

Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially forming interactions with electronegative atoms like the oxime oxygen or nitrogen. rsc.org

π-π Stacking: The aromatic ring allows for potential π-π stacking interactions between adjacent molecules. researchgate.net

Analysis of a structurally similar compound, 2-bromo-5-fluorobenzaldehyde, reveals the presence of short halogen-halogen interactions (Br···F) and offset face-to-face π-stacking, suggesting that such forces are significant in the crystal engineering of related structures. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis absorption spectra for this compound, detailing its maximum absorption wavelength (λmax) or molar absorptivity (ε), are available in the reviewed literature. The UV-Vis spectrum is influenced by electronic transitions within the molecule, primarily the π → π* transitions of the conjugated system involving the benzene (B151609) ring and the C=N-OH group. msu.edumatanginicollege.ac.in The solvent used for analysis can also shift absorption peaks. smacgigworld.com Without experimental data, a definitive analysis of its electronic transitions is not possible.

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique used to confirm the elemental composition and purity of a synthesized compound by comparing theoretical weight percentages of elements with experimentally determined values. eolss.net For this compound (C₇H₆BrNO), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. However, no published studies were found that report the results of an experimental elemental analysis for this compound.

Theoretical Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 42.04 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.02 |

| Bromine | Br | 79.904 | 1 | 79.904 | 39.95 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.00 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.00 |

| Total | 200.035 | 100.00 |

Coordination Chemistry of 2 Bromobenzaldoxime

Ligand Properties of Oximes in Metal Complexation

Oximes are recognized as excellent complexing agents due to their multiple electron-rich donor centers, which contribute to their unique structural and chemical properties in coordination compounds. ajol.info The presence of both a basic nitrogen atom and an acidic hydroxyl group gives oximes an amphoteric character, allowing them to bind to metal ions in various ways. rsc.org Oximes and their derivatives are widely used as ligands in the synthesis of metal complexes with transition metal ions. rsc.orgkjscollege.com The stability and structure of these complexes are influenced by factors such as the nature of the metal ion and the specific oxime ligand involved. bingol.edu.tr

Formation of Metal-Oxime Complexes

The interaction between a metal ion and an oxime ligand like 2-Bromobenzaldoxime leads to the formation of a coordination complex. This process is governed by the principles of Lewis acid-base chemistry, where the metal ion acts as a Lewis acid (electron pair acceptor) and the ligand as a Lewis base (electron pair donor). youtube.com The resulting complex's stability and geometry are influenced by the chelation and denticity of the ligand, as well as the nature of the bond between the metal and the ligand.

Chelation and Denticity of this compound

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. unacademy.com Ligands can be classified as monodentate (one donor atom), bidentate (two donor atoms), or polydentate (multiple donor atoms). fiveable.meChelation is the process where a polydentate ligand binds to a central metal ion to form a ring-like structure called a chelate. unacademy.com This "chelate effect" enhances the stability of the complex compared to complexes formed with an equivalent number of monodentate ligands, primarily due to a favorable increase in entropy. libretexts.org

In the case of this compound, the presence of the oxime group (-C=N-OH) provides at least two potential donor atoms: the nitrogen of the imine and the oxygen of the hydroxyl group. This allows it to act as a bidentate ligand, forming a stable chelate ring with a metal ion. The ability of a ligand to form such a ring is a significant factor in the stability of the resulting coordination compound. libretexts.org

Below is a table summarizing the denticity of common ligands:

| Ligand Type | Number of Donor Atoms | Example |

| Monodentate | 1 | Ammonia (NH₃), Chloride (Cl⁻) |

| Bidentate | 2 | Ethylenediamine (en), Oxalate (ox) |

| Polydentate | >2 | Diethylenetriamine (dien), Ethylenediaminetetraacetic acid (EDTA) |

Nature of Metal-Ligand Bonding

The bond between a metal ion and a ligand in a coordination complex is typically a coordinate covalent bond, where both electrons in the bond are donated by the ligand. The nature of this bond can range from predominantly ionic to significantly covalent. For oxime complexes, the metal-ligand bond often exhibits covalent character. asianpubs.org The coordination of the oxime ligand to the metal ion typically occurs through the nitrogen atom of the azomethine group (C=N) and, in some cases, the oxygen of the deprotonated oxime group. ajol.info Infrared (IR) spectroscopy is a key technique used to confirm the coordination of the oxime ligand, with shifts in the characteristic vibrational frequencies of the C=N and N-O bonds indicating their involvement in bonding to the metal ion. ajol.infoorientjchem.org

Structural Isomerism in Coordination Compounds

Structural isomers are compounds that have the same molecular formula but different arrangements of atoms. doubtnut.com In coordination chemistry, this can manifest in several ways, including geometric isomerism and chirality.

Geometric Isomerism (Cis-Trans Isomerism)

Geometric isomerism, also known as cis-trans isomerism, arises in coordination complexes due to the different possible spatial arrangements of ligands around the central metal ion. unacademy.comlibretexts.org This type of isomerism is common in square planar and octahedral complexes. libretexts.org

Cis isomers have similar ligands adjacent to each other, typically at a 90° angle. libretexts.org

Trans isomers have similar ligands on opposite sides of the central metal, at a 180° angle. libretexts.org

The rigid structure of the C=N double bond in oximes can also lead to geometric isomerism within the ligand itself, often referred to as syn and anti isomers. spcmc.ac.indoubtnut.com When an oxime ligand coordinates to a metal center, the potential for cis-trans isomerism in the resulting complex is significant, especially in square planar or octahedral geometries where multiple ligands are present. d-nb.inforesearchgate.net For example, in an octahedral complex with two bidentate oxime ligands and two monodentate ligands, the monodentate ligands can be arranged in either a cis or trans configuration. d-nb.inforesearchgate.net The relative stability of these isomers can be influenced by factors such as intramolecular hydrogen bonding between the oxime groups. d-nb.inforesearchgate.net

The table below illustrates the concept of cis-trans isomerism in an octahedral complex of the type [MA₂B₂], where 'M' is the metal, 'A' and 'B' are monodentate ligands.

| Isomer | Arrangement of 'B' Ligands | Bond Angle (B-M-B) |

| Cis | Adjacent | 90° |

| Trans | Opposite | 180° |

Chirality in Oxime Complexes

Chirality refers to the property of a molecule that is non-superimposable on its mirror image. Such molecules are called enantiomers. In coordination chemistry, chirality can arise from several sources, including the presence of chiral ligands or the specific arrangement of achiral ligands around the metal center, creating a "chiral-at-metal" complex. rsc.org

While this compound itself is not chiral, the formation of a metal complex with this ligand can lead to a chiral structure. For instance, in an octahedral complex containing bidentate ligands like this compound, the arrangement of the ligands can create a propeller-like structure that is chiral. The synthesis of such complexes can result in a racemic mixture (an equal mixture of both enantiomers), or methods can be employed to produce a single enantiomer. incatt.nlacs.org The study of chirality in metal complexes is crucial for applications in areas such as asymmetric catalysis. rsc.org

Applications of this compound in Coordination Chemistry

The utility of a ligand in coordination chemistry is ultimately defined by the properties and applications of the resulting metal complexes. For this compound, while its direct application in extensive, published research is not widespread, the inherent characteristics of the benzaldoxime (B1666162) framework—namely the coordinating oxime group and the functionalized phenyl ring—suggest significant potential in various fields. The applications of closely related oxime-based ligands provide a clear indication of the prospective roles for this compound complexes.

Catalysis and Organometallic Chemistry

The field of organometallic chemistry heavily relies on ligands that can fine-tune the electronic and steric properties of a metal center to achieve efficient and selective catalysis. bohrium.com While specific studies detailing the catalytic applications of this compound complexes are limited in publicly available literature, the broader class of oxime-containing ligands has demonstrated considerable utility in homogeneous catalysis. bohrium.commdpi.com

Research into related compounds illustrates the potential of this ligand class. For instance, palladium(II) complexes featuring a phosphino-oxime ligand, 2-(diphenylphosphino)benzaldehyde (B1302527) oxime, have been synthesized and characterized. researchgate.netuniovi.es These complexes have proven to be active catalysts for the rearrangement of various aldoximes into primary amides when using water as a solvent. researchgate.netuniovi.es Notably, the same catalysts can achieve the selective dehydration of aldoximes to produce nitriles when the solvent is switched to acetonitrile (B52724). researchgate.net This dual reactivity, controlled simply by the choice of solvent, highlights the versatility that oxime-based ligands can impart to a metal catalyst. The catalytic conversion of several aldoximes into amides using a palladium-phosphino-oxime complex is summarized in the table below. researchgate.net

| Aldoxime Substrate | Solvent | Temperature (°C) | Time (h) | Conversion to Amide (%) |

|---|---|---|---|---|

| Benzaldoxime | H₂O | 100 | 24 | 99 |

| 4-Methylbenzaldoxime | H₂O | 100 | 24 | 99 |

| 4-Methoxybenzaldoxime | H₂O | 100 | 24 | 99 |

| 4-Chlorobenzaldoxime | H₂O | 100 | 24 | 99 |

| 2-Naphthaldehyde oxime | H₂O | 100 | 24 | 99 |

| Cinnamaldehyde oxime | H₂O | 100 | 24 | 95 |

In a different application, cobalt(II) complexes supported by pyridine-oxime ligands have been successfully employed as catalysts for the polymerization of isoprene. mdpi.com The electronic and steric environment provided by the pyridine-oxime ligand is crucial for the catalytic process and the properties of the resulting polymer. mdpi.com General statements in chemical literature also support the role of oximes as ligands in transition-metal complex catalyst chemistry. chemicalbook.com These examples underscore the catalytic potential of complexes derived from ligands like this compound, where the interplay between the oxime coordinating group and the bromo-substituted aromatic ring could be exploited in various organometallic reactions.

Supramolecular Assemblies and Material Science

Supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. rsc.orgacs.org The oxime functional group (–C=N–OH) is a particularly effective tool in this field because it contains both a hydrogen bond donor (the acidic hydroxyl group) and a hydrogen bond acceptor (the basic nitrogen atom). rsc.orgresearchgate.net This amphoteric nature allows oxime-containing molecules to self-assemble into predictable and stable supramolecular architectures, such as chains, sheets, or three-dimensional networks. rsc.org

The ability of oximes to form robust hydrogen bonds, particularly O–H···N interactions, is a cornerstone of their use in crystal engineering. rsc.org This principle has been demonstrated in the coordination chemistry of various oxime ligands. For example, a silver(I) complex with a pyridyl-oxime ligand was shown to form an infinite 1D chain-like assembly through complementary O–H···N hydrogen bonds between the oxime moieties of neighboring ligands. rsc.org

The versatility of oxime ligands in creating diverse coordination polymers, which are a key class of materials in material science, is further highlighted by research on a 2,3-dipyridyl ketone oxime ligand with copper(II) salts. tandfonline.com Depending on the counterion used, this single ligand can produce a variety of polymeric structures. The conformational flexibility of the ligand, combined with its ability to bridge metal centers via an oxime–oximato bridge, allows for precise structural control. tandfonline.com

| Copper(II) Salt | Resulting Supramolecular Structure | Ligand Role |

|---|---|---|

| Cu(ClO₄)₂ | 1-D Helical Polymeric Chain | Pseudo-tetradentate (oxime–oximato bridge) |

| Cu(BF₄)₂ | 1-D Chiral Polymeric Chain | Pseudo-tetradentate (oxime–oximato bridge) |

| Cu(NO₃)₂ | Inverse-9-metallacrown-3 Complex | Bridging ligand, one in zwitterionic form |

| CuCl₂ | 1-D Meso-helical Chain | Bridging ligand |

For this compound specifically, in addition to the hydrogen bonding capabilities of the oxime group, the presence of a bromine atom on the phenyl ring introduces the possibility of using halogen bonding as another non-covalent tool for directing self-assembly. While specific research on the supramolecular structures of this compound complexes is not yet prevalent, the foundational principles established with related oxime ligands strongly suggest its potential for creating novel functional materials and complex supramolecular architectures.

Computational Chemistry and Theoretical Studies on 2 Bromobenzaldoxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de It uses the electron density as the fundamental variable, which simplifies calculations compared to methods based on the many-electron wavefunction. mpg.descispace.com DFT is widely used to predict molecular geometries, energies, and other properties. mpg.de While specific DFT studies on 2-Bromobenzaldoxime are scarce, research on related substituted benzaldoximes provides a framework for understanding its characteristics. For instance, a study on various substituted benzaldoximes utilized the Hartree-Fock (HF) model at the 6-311G(d,p) level and the semi-empirical PM3 method to calculate descriptors for predicting pKa values. researchgate.net Such approaches can be applied to this compound to understand its acidic properties and reactivity.

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is key to understanding its reactivity and electronic properties. unizin.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability. crimsonpublishers.com

For this compound, the presence of the bromine atom, an electron-withdrawing group, on the benzene (B151609) ring is expected to influence its electronic structure. Computational studies on analogous molecules, such as cyclohexanone (B45756) oxime, have utilized DFT to determine FMO energies, showing that charge transfer occurs within the molecule. researchgate.net A theoretical study on substituted benzaldoximes calculated various quantum chemical descriptors, including HOMO and LUMO energies, to establish a relationship with their pKa values. researchgate.net These calculations showed that electronic properties are significant predictors of chemical properties. For this compound, the electron-withdrawing nature of bromine would likely lower the energy of both the HOMO and LUMO levels compared to unsubstituted benzaldoxime (B1666162), potentially affecting its charge transfer characteristics and reactivity.

Table 1: Calculated Quantum Chemical Descriptors for Related Benzaldoxime Derivatives (PM3 Method)

| Descriptor | 4-Nitrobenzaldoxime | 3-Nitrobenzaldoxime | 4-Chlorobenzaldoxime | Benzaldoxime | 4-Methylbenzaldoxime |

|---|---|---|---|---|---|

| HOMO Energy (eV) | -9.98 | -10.03 | -9.62 | -9.47 | -9.31 |

| LUMO Energy (eV) | -1.58 | -1.61 | -0.86 | -0.73 | -0.66 |

| Dipole Moment (Debye) | 3.97 | 4.30 | 1.83 | 1.58 | 2.05 |

Data adapted from a study on substituted benzaldoximes, which used these descriptors to model pKa values. researchgate.net

Spin density is a property of molecules with unpaired electrons (radicals) that describes the spatial distribution of the unpaired electron's spin. researchgate.net It is crucial for understanding the reactivity of radical species and interpreting Electron Paramagnetic Resonance (EPR) spectra. rsc.org While this compound is a closed-shell molecule, its corresponding radical cation or the iminoxyl radical that can be formed from it would have a specific spin density distribution.

Studies on related acetophenone (B1666503) oxime radical cations using AM1 calculations have shown that there can be significant positive spin density on the carbon atom of the oxime moiety. cdnsciencepub.com Research on various iminoxyl radicals indicates that the spin density is primarily located within the C=N-O• fragment. rsc.orgmdpi.com Specifically, EPR studies combined with theoretical calculations on iminyl radicals show that the singly occupied molecular orbital (SOMO) is located in the nodal plane of the C=N π-bond. mdpi.com For the this compound radical, it is expected that the majority of the spin density would reside on the nitrogen and oxygen atoms of the iminoxyl group, with some delocalization into the aromatic ring. The bromine substituent's effect on the spin distribution in the iminoxyl radical is predicted to be minimal, as suggested by studies on other substituted oximes. cdnsciencepub.com

Electronic Structure and Molecular Orbital Analysis

Conformational Analysis and Energy Landscapes

Conformational analysis examines the different spatial arrangements of atoms in a molecule (conformers) that arise from rotation about single bonds and the associated energy changes. nih.gov The potential energy surface (PES) is a conceptual map of the energy of a molecule as a function of its geometry, with minima on the surface corresponding to stable conformers. libretexts.orgiupac.org

For this compound, key conformational features include:

E/Z Isomerism: Like other oximes, it can exist as E and Z geometric isomers with respect to the C=N double bond.

C(aryl)-C(aldoxime) Bond Rotation: Rotation around the single bond connecting the benzene ring to the oxime carbon.

C=N-O-H Bond Rotation: Rotation of the hydroxyl proton.

Detailed computational studies on complex oximes, such as 11H-indeno[1,2-b]quinoxalin-11-one oxime, have used DFT to analyze the stability of different conformers. mdpi.com These studies revealed that the relative stability of conformers is governed by a balance of steric repulsion and intramolecular hydrogen bonding. For the Z-isomer, an intramolecular hydrogen bond between the oxime OH and a nearby nitrogen atom can provide stability. mdpi.com For the E-isomer, this intramolecular bond is not possible, and stability is influenced by minimizing steric clashes. mdpi.com In this compound, the Z-isomer could potentially form a weak hydrogen bond with the bromine atom, although this is less favorable than with a nitrogen atom. The E-isomer would likely be more stable to minimize steric hindrance between the OH group and the bulky bromine atom at the ortho position. The energy barrier for E/Z isomerization in similar oximes has been calculated to be high (around 200 kJ/mol), suggesting that interconversion at room temperature is very unlikely. mdpi.com

Reaction Mechanism Prediction and Transition State Analysis

Understanding the mechanism of a chemical reaction involves identifying all the elementary steps, including intermediates and transition states, that lead from reactants to products. readthedocs.io Computational chemistry is a powerful tool for elucidating these pathways and calculating the energy barriers associated with them. researchgate.net

The formation of this compound from 2-bromobenzaldehyde (B122850) and hydroxylamine (B1172632) is a classic condensation reaction. The generally accepted mechanism, supported by computational DFT studies on model systems, proceeds through two main stages: researchgate.netnih.gov

Nucleophilic Addition: The nitrogen atom of hydroxylamine attacks the carbonyl carbon of the aldehyde, forming a tetrahedral carbinolamine intermediate. This step is typically fast. nih.gov

Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the C=N double bond of the oxime. This step is often the rate-determining step and is subject to acid catalysis. researchgate.netnih.gov

Computational studies have explored this mechanism in detail. The dehydration step can be facilitated by proton transfers, with explicit water molecules acting as proton shuttles to lower the energy of the transition state. researchgate.net DFT calculations on the elimination step of oxime formation have identified the transition state and found it to be significantly higher in energy than the preceding intermediates. ic.ac.uk Furthermore, it has been shown that increased salt concentrations can accelerate oxime formation by stabilizing the charged transition state of the rate-limiting dehydration step, a phenomenon that has also been modeled using DFT. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling for Biological Activity